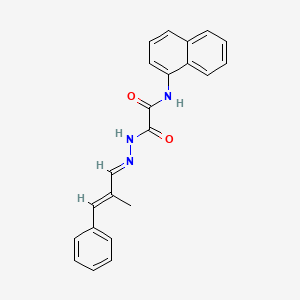
2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinyl group, a naphthalene ring, and an oxoacetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the hydrazinyl intermediate: This step involves the reaction of 2-methyl-3-phenylallylidene with hydrazine under controlled conditions.
Coupling with naphthalene derivative: The hydrazinyl intermediate is then reacted with a naphthalene derivative to form the final compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the hydrazinyl or oxoacetamide groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(phenyl)-2-oxoacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-2-yl)-2-oxoacetamide: Similar structure but with a different position of the naphthalene ring.
Uniqueness
The uniqueness of 2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
CAS No. |
769148-46-1 |
|---|---|
Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N'-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C22H19N3O2/c1-16(14-17-8-3-2-4-9-17)15-23-25-22(27)21(26)24-20-13-7-11-18-10-5-6-12-19(18)20/h2-15H,1H3,(H,24,26)(H,25,27)/b16-14+,23-15+ |
InChI Key |
HTPUEJHJXYMTDX-IECGRNSXSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















